molecular formula C20H19BrN2O5 B2611100 methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396635-38-3

methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2611100
CAS No.: 1396635-38-3
M. Wt: 447.285
InChI Key: NPDNIDIDZGBYNO-UHFFFAOYSA-N
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Description

Methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a bromine atom, and a dihydroisoquinoline structure

Mechanism of Action

Target of Action

Compounds with similar structures have shown antitumor activities against various cell lines

Mode of Action

Similar compounds have been found to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that the compound might interact with its targets to disrupt normal cell functions, leading to cell death.

Biochemical Pathways

Based on the observed antitumor activities of similar compounds , it can be inferred that the compound might affect pathways related to cell proliferation and apoptosis.

Result of Action

Similar compounds have been found to show potent growth inhibition properties against various cancer cell lines .

Biochemical Analysis

Biochemical Properties

Methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . By inhibiting these enzymes, the compound can modulate the production of prostaglandins, which are involved in inflammation and pain signaling pathways. Additionally, this compound interacts with other biomolecules, such as tubulin, affecting microtubule dynamics and cell division .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cell lines, such as HeLa and A549 . It causes cell cycle arrest at the S-phase and G2/M-phase, disrupting normal cell division and leading to programmed cell death. Furthermore, this compound influences cell signaling pathways by modulating the activity of key signaling molecules, thereby affecting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their catalytic activity and reducing the synthesis of pro-inflammatory prostaglandins . Additionally, the compound interacts with tubulin, preventing its polymerization and disrupting microtubule formation, which is essential for cell division . These interactions lead to changes in gene expression and cellular function, contributing to the compound’s cytotoxic effects on cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory effects on COX enzymes and tubulin over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic properties by inhibiting COX enzymes . At higher doses, it can induce cytotoxic effects, leading to cell death and tissue damage. Studies have also reported threshold effects, where the compound’s efficacy plateaus beyond a certain dosage, and toxic or adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels within cells. The compound’s metabolism also influences its pharmacokinetics and bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in various cellular compartments, including the cytoplasm and nucleus . Its distribution is influenced by factors such as lipophilicity and binding affinity to cellular proteins, which determine its localization and accumulation within tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and tubulin . Additionally, it can translocate to the nucleus, where it may influence gene expression and other nuclear processes. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. One common method involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with appropriate amines under controlled conditions . The reaction is usually carried out in the presence of ethanol as a solvent and requires careful temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives with potentially enhanced biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its combination of a benzo[d][1,3]dioxole moiety, a bromine atom, and a dihydroisoquinoline structure. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 1-(1,3-benzodioxol-5-ylmethylcarbamoyl)-7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O5/c1-26-20(25)23-7-6-13-3-4-14(21)9-15(13)18(23)19(24)22-10-12-2-5-16-17(8-12)28-11-27-16/h2-5,8-9,18H,6-7,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDNIDIDZGBYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1C(=O)NCC3=CC4=C(C=C3)OCO4)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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